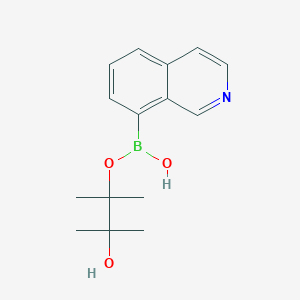

Isoquinonline-8-boronicacidpinacolester

Description

Contextualization within Organoboron Compound Research

Organoboron compounds have become indispensable tools in organic chemistry, largely due to their unique combination of stability and reactivity. nih.govnih.gov They are generally characterized by low toxicity and high functional group tolerance, making them superior reagents in many synthetic applications. nih.govnih.gov The development of organoboron chemistry was significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. nih.govlibretexts.org

These compounds are valued for their ability to form new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. nih.gov The synthesis of organoboron compounds themselves has been a fertile area of research, with methods ranging from the reaction of organometallic reagents with boron sources to the more recent and atom-economical transition-metal-catalyzed C-H borylation reactions. iyte.edu.trworktribe.com Isoquinoline-8-boronic acid pinacol (B44631) ester is a prime example of a highly functionalized organoboron reagent, designed for specificity and efficiency in subsequent chemical transformations.

Strategic Importance of Isoquinoline (B145761) Scaffolds in Advanced Synthesis

The isoquinoline scaffold is a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structural motif is not merely an academic curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural framework in a multitude of biologically active compounds and approved drugs. researchgate.netnih.gov

The isoquinoline core is present in a vast array of natural alkaloids, such as papaverine (B1678415) and morphine, and has been incorporated into synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties. wikipedia.orgresearchgate.net The ability to selectively functionalize the isoquinoline ring at specific positions is therefore of paramount importance for the development of new therapeutic agents and advanced materials. nih.govacs.org The introduction of a boronic ester at the C8 position, as in Isoquinoline-8-boronic acid pinacol ester, provides a chemical handle for late-stage functionalization, allowing for the diversification of isoquinoline-based molecules. rsc.org

Role of Pinacol Boronic Esters as Versatile Synthetic Intermediates

Boronic acids are known for their utility in cross-coupling reactions, but they can be prone to dehydration to form cyclic boroxines and can be challenging to purify. To address these issues, boronic acids are often converted to their corresponding pinacol esters. Pinacol boronic esters, such as the one found in the title compound, are formed by the reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).

These esters offer several advantages over their free boronic acid counterparts. They are generally more stable, crystalline solids that are easier to handle and purify by standard techniques like column chromatography. rsc.org This enhanced stability and ease of handling make them highly valuable as intermediates in multi-step syntheses. rsc.orgorganic-chemistry.org Despite their stability, pinacol boronic esters retain sufficient reactivity to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, where they serve as the organoboron component to be coupled with various organic halides or triflates. organic-chemistry.org The pinacol group can be readily cleaved under specific conditions to regenerate the boronic acid if required. nih.gov

The synthesis of Isoquinoline-8-boronic acid pinacol ester is most effectively achieved through methods like iridium-catalyzed C-H borylation of the parent isoquinoline. iyte.edu.trrsc.org This modern synthetic technique allows for the direct conversion of a carbon-hydrogen bond to a carbon-boron bond with high regioselectivity, often favoring the more sterically accessible positions, which in the case of isoquinoline, can be directed to the C8 position under specific catalytic conditions. nih.govworktribe.com

Below is a table detailing the key properties of Isoquinoline-8-boronic acid pinacol ester, compiled from available data and analogous compounds.

Table 1: Properties of Isoquinoline-8-boronic acid pinacol ester

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈BNO₂ |

| Molecular Weight | 255.12 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Not definitively reported, but analogous isomers melt in the range of 99-184 °C chemimpex.comsigmaaldrich.com |

| Solubility | Soluble in common organic solvents like THF, Dioxane, and Chloroform |

| Key Application | Reagent in Suzuki-Miyaura cross-coupling reactions |

Structure

2D Structure

Properties

Molecular Formula |

C15H20BNO3 |

|---|---|

Molecular Weight |

273.14 g/mol |

IUPAC Name |

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-isoquinolin-8-ylborinic acid |

InChI |

InChI=1S/C15H20BNO3/c1-14(2,18)15(3,4)20-16(19)13-7-5-6-11-8-9-17-10-12(11)13/h5-10,18-19H,1-4H3 |

InChI Key |

AMNCOSRSZWYCFD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=NC=CC2=CC=C1)(O)OC(C)(C)C(C)(C)O |

Origin of Product |

United States |

Precision Synthesis of Isoquinoline 8 Boronic Acid Pinacol Ester

Transition Metal-Catalyzed Borylation Methodologies

The introduction of a boronic acid pinacol (B44631) ester group at the C8 position of the isoquinoline (B145761) nucleus is a challenging yet crucial transformation. Transition metal catalysis offers powerful tools to achieve this with high efficiency and selectivity. Two main strategies have emerged as leading methods: palladium-catalyzed Miyaura borylation of pre-functionalized isoquinolines and iridium-catalyzed direct C-H borylation.

Palladium-Catalyzed Miyaura Borylation of Isoquinoline Precursors

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron bonds through the cross-coupling of a halide or triflate with a diboron (B99234) reagent, catalyzed by a palladium complex. organic-chemistry.orgalfa-chemistry.comwikipedia.org The synthesis of isoquinoline-8-boronic acid pinacol ester via this method typically involves the use of an 8-haloisoquinoline precursor, such as 8-bromoisoquinoline (B29762).

The reaction is generally carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). The choice of each component is critical to the success of the reaction.

Catalyst and Ligand: A common catalyst system is PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)). organic-chemistry.org The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

Base: A mild base such as potassium acetate (B1210297) (KOAc) is often employed. organic-chemistry.orgalfa-chemistry.com Stronger bases can sometimes promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting halide, leading to undesired dimeric byproducts. organic-chemistry.org

Solvent: Anhydrous aprotic polar solvents like 1,4-dioxane (B91453) or dimethyl sulfoxide (B87167) (DMSO) are typically used to ensure the solubility of the reactants and facilitate the reaction. organic-chemistry.orgrsc.org

A representative, though not always successful, reaction is the borylation of a protected aminobromoquinoline. In one study, the palladium-catalyzed borylation of a Boc-protected aminobromoquinoline with bis(pinacolato)diboron and PdCl₂(dppf) in the presence of KOAc unexpectedly yielded a biaryl compound as the major product due to a cross-coupling side reaction. rsc.org This highlights the sensitivity of the Miyaura borylation to substrate and reaction conditions.

Table 1: Typical Conditions for Palladium-Catalyzed Miyaura Borylation

| Component | Example | Role | Reference |

| Precursor | 8-Bromoisoquinoline | Aryl halide source | organic-chemistry.org |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | Boron source | organic-chemistry.orgrsc.org |

| Catalyst | PdCl₂(dppf) | Cross-coupling catalyst | organic-chemistry.orgrsc.org |

| Base | Potassium Acetate (KOAc) | Activator | organic-chemistry.orgalfa-chemistry.comrsc.org |

| Solvent | 1,4-Dioxane or DMSO | Reaction medium | organic-chemistry.orgrsc.org |

| Temperature | 80 °C | --- | rsc.org |

Alternative Catalytic Approaches for C-B Bond Formation at the C8 Position

A powerful alternative to the Miyaura borylation is the direct C-H borylation, which avoids the need for pre-functionalized substrates like halo-isoquinolines. Iridium-catalyzed C-H borylation has emerged as a particularly effective method for the site-selective functionalization of heterocycles. nih.govnih.gov

For the synthesis of isoquinoline-8-boronic acid pinacol ester, a key breakthrough has been the use of a heterogeneous iridium catalyst system. Specifically, a silica-supported cage-type monophosphane ligand, SMAP (Silica-supported Mono-Aryl Phosphine), in conjunction with an iridium precursor, has been shown to selectively catalyze the borylation of the C8 position of quinolines. nih.gov This selectivity is attributed to the unique steric and electronic properties of the catalyst system, which directs the borylation to the otherwise less reactive C8 position. nih.gov

The regiochemistry of iridium-catalyzed borylation is often governed by steric factors, but electronic effects can also play a significant role, especially at lower reaction temperatures. nih.gov

Precursor Design and Functional Group Compatibility in Isoquinoline Derivatization

The successful synthesis of isoquinoline-8-boronic acid pinacol ester is highly dependent on the design of the isoquinoline precursor and the compatibility of its functional groups with the chosen catalytic system. nih.gov

For the Miyaura borylation, the most common precursor is an 8-haloisoquinoline, typically 8-bromoisoquinoline. The synthesis of 8-bromoisoquinoline can be achieved through the direct bromination of isoquinoline.

The functional groups present on the isoquinoline ring can significantly influence the outcome of the borylation reaction. Electron-withdrawing and electron-donating groups can affect the reactivity of the C-X bond (in the case of Miyaura borylation) or the C-H bond (in the case of direct borylation). For instance, in the palladium-catalyzed C8-selective arylation of quinoline (B57606) N-oxides, a related transformation, a variety of functional groups such as methyl ester, methoxy, nitro, and bromo were found to be compatible with the catalytic system.

Stereoselective and Chemo-selective Considerations in Synthesis

When the isoquinoline precursor contains other reactive sites or stereocenters, the stereoselectivity and chemoselectivity of the borylation reaction become paramount.

Chemoselectivity: In polysubstituted isoquinolines, the catalyst must selectively activate the desired C-H or C-X bond over other potentially reactive sites. For example, in the iridium-catalyzed borylation of substituted quinolines, the catalyst's ability to differentiate between various C-H bonds is crucial for achieving high regioselectivity. nih.gov The choice of ligand and reaction conditions can be tuned to favor borylation at the C8 position.

Stereoselectivity: If the isoquinoline precursor contains a chiral center, particularly at the C1 position, it is essential that the borylation reaction proceeds without affecting the stereointegrity of this center. The mild conditions of many modern catalytic methods, such as the iridium-catalyzed C-H borylation, are generally favorable for preserving existing stereocenters. The development of catalytic systems that can induce stereoselectivity at a prochiral center during the borylation process is an active area of research.

Advanced Cross Coupling Chemistry of Isoquinoline 8 Boronic Acid Pinacol Ester

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, valued for its functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents. nih.govnih.gov Isoquinoline-8-boronic acid pinacol (B44631) ester is an effective coupling partner in these transformations, allowing for the synthesis of a wide array of 8-substituted isoquinoline (B145761) derivatives.

The successful synthesis of 8-substituted isoquinolines via Suzuki-Miyaura coupling hinges on the careful optimization of several reaction parameters. The choice of palladium source, ligand, base, and solvent system is critical to maximize yield and minimize side reactions, such as protodeboronation.

Catalyst and Ligand System: The selection of the palladium precatalyst and the associated phosphine (B1218219) ligand is paramount. For heteroaryl chlorides, which are known to be challenging substrates, specific ligand systems are required for efficient catalytic turnover. acs.org Automated high-throughput screening has demonstrated that for many Suzuki-Miyaura reactions, specific combinations of palladacycles and ligands, such as dialkylbiarylphosphines, can significantly improve reaction outcomes. nih.gov For substrates like 8-substituted isoquinolines, where the nitrogen atom can potentially coordinate to the palladium center, the ligand's steric and electronic properties must be fine-tuned to facilitate the desired catalytic cycle. Tandem catalyst systems, such as XPhosPdG2/XPhos, have been employed to prevent undesirable side reactions like debromination in heteroaromatic couplings. nih.gov

Base and Solvent: The base plays a crucial role in the transmetallation step, activating the boronic ester. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used, often in aqueous solvent mixtures such as dioxane/water or THF/water. nih.govacs.org However, for sensitive substrates, anhydrous conditions using soluble bases like potassium trimethylsilanolate (TMSOK) in ethereal solvents can offer significant advantages, improving reproducibility and enabling faster reactions by ensuring a homogeneous reaction mixture. illinois.eduresearchgate.net

Temperature and Reaction Time: Reaction temperature is another key variable. While many Suzuki-Miyaura reactions are run at elevated temperatures (e.g., 80-110 °C) to ensure reasonable reaction rates, optimization studies have shown that the ideal temperature is often a balance to maximize yield while minimizing thermal decomposition of reactants or products. acs.orgnih.gov Microwave-assisted heating can often shorten reaction times dramatically compared to conventional heating. nih.govmdpi.com

| Parameter | Common Options | Considerations for 8-Substituted Isoquinolines | Reference |

|---|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalysts (e.g., XPhosPdG2) | Precatalysts can offer better stability and activity. Choice may depend on the halide (Cl, Br, I). | nih.govacs.org |

| Ligand | Buchwald-type ligands (e.g., XPhos, SPhos), FcPPh₂, Trialkylphosphines | Sterically bulky and electron-rich ligands are often required for challenging substrates like heteroaryl chlorides. | acs.orgrsc.org |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, TMSOK | Choice of base can influence reaction rate and selectivity. TMSOK allows for anhydrous conditions. | acs.orgresearchgate.net |

| Solvent | Dioxane/H₂O, Toluene, THF, 2-MeTHF | Aqueous mixtures are common, but anhydrous solvents can prevent hydrolysis and protodeboronation. | nih.govresearchgate.net |

| Temperature | Room Temp to 120°C (Conventional or Microwave) | Higher temperatures may be needed for less reactive chlorides, but can also lead to degradation. | nih.govnih.gov |

The reactivity of isoquinoline-8-boronic acid pinacol ester is significantly influenced by the electronic nature of the isoquinoline ring and the steric environment around the C8 position. The nitrogen atom at position 2 plays a dual role. While its electron-withdrawing nature can activate the C-X bond of a corresponding 8-haloisoquinoline electrophile, it can also act as a coordinating site for the palladium catalyst.

This coordination or "chelation-assistance" can be a powerful tool for controlling selectivity. ox.ac.ukbohrium.com In the context of 8-substituted isoquinolines, the proximity of the C8 position to the nitrogen atom allows for the potential formation of a five-membered palladacycle intermediate. This chelation can stabilize the catalytic species and direct the reaction, leading to enhanced reactivity and high regioselectivity, especially in cases of polychlorinated isoquinolines where selective coupling at a specific position is desired. acs.org For instance, in the coupling of 1,3-dichloroisoquinoline, selective reaction at the more sterically hindered C1 position was achieved, a result that complements other methods. acs.org Similarly, predictable selectivity is observed in the coupling of 2,8-dichloroquinoline. acs.org

Isoquinoline-8-boronic acid pinacol ester is a versatile nucleophile capable of coupling with a broad range of electrophilic partners. The most common electrophiles are aryl and heteroaryl halides (chlorides, bromides, iodides). acs.orgnih.gov While iodides and bromides are generally more reactive, modern catalytic systems have enabled the efficient use of more abundant and less expensive aryl chlorides. acs.org

Beyond halides, the scope of the Suzuki-Miyaura reaction has been extended to include pseudo-halides such as triflates, tosylates, and mesylates. These sulfonates can be effective leaving groups, and their coupling with boronic esters provides an alternative to halide-based chemistry. The reaction conditions, including the choice of catalyst and base, are often similar to those used for aryl halides. mdpi.com

| Electrophile Class | Specific Examples | Typical Catalyst System | Reference |

|---|---|---|---|

| Aryl/Heteroaryl Chlorides | 2,6-Dichloropyridine, 1,3-Dichloroisoquinoline | Pd₂(dba)₃ / FcPPh₂ | acs.org |

| Aryl/Heteroaryl Bromides | p-Bromotoluene, 3-Bromopyridine | Pd(OAc)₂ / Phosphine Ligand | mdpi.com |

| Aryl Triflates | Phenyl triflate, Naphthyl triflate | Pd(OAc)₂ / Ligand-free (in some cases) | mdpi.com |

| Alkyl Halides | 1,1,1-Trifluoro-2-iodoethane | Pd(dba)₂ / Xantphos | nih.gov |

Transmetallation is the key step in the Suzuki-Miyaura catalytic cycle where the organic group is transferred from the boron atom to the palladium(II) center. rsc.orgresearchgate.net For many years, it was believed that boronic esters, such as the pinacol ester, required prior hydrolysis to the corresponding boronic acid before transmetallation could occur. However, detailed mechanistic studies have provided strong evidence that boronic esters can undergo transmetallation directly. nih.govillinois.edu

The reaction is typically initiated by the formation of a palladium-alkoxide or -hydroxide species, which then interacts with the boronic ester to form a boronate complex. This tetra-coordinate boronate is more nucleophilic and readily transfers its organic moiety to the palladium center. The efficiency of this step is highly dependent on the electron density of the oxygen atoms in the boronic ester and the ability to form an open coordination site on the palladium atom. nih.gov The presence of the isoquinoline nitrogen in isoquinoline-8-boronic acid pinacol ester can influence the Lewis acidity of the boron atom, potentially affecting the rate of boronate formation and subsequent transmetallation.

While boronic acids and their pinacol esters are highly useful, some can be prone to decomposition pathways like protodeboronation, especially under harsh reaction conditions or with sensitive substrates. nih.gov To circumvent this, "slow-release" strategies have been developed. These methods utilize more stable boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates or N-heterocyclic carbene (NHC)-borane adducts, which are air-stable solids. pitt.edupitt.edu

Under the reaction conditions, these adducts slowly hydrolyze or decompose to release the active boronic acid species into the reaction mixture at a low and steady concentration. dicp.ac.cnacs.org This approach minimizes the concentration of the potentially unstable boronic acid at any given time, suppressing side reactions and often leading to higher yields for challenging cross-couplings. dicp.ac.cn The application of a slow-release strategy could be particularly advantageous for complex syntheses involving the isoquinoline-8-boronic acid scaffold, ensuring its stability throughout the course of the reaction. researchgate.net

Chan-Evans-Lam (CEL) Amination Reactions

Beyond C-C bond formation, isoquinoline-8-boronic acid pinacol ester is a valuable substrate for copper-catalyzed C-N bond formation, known as the Chan-Evans-Lam (CEL) amination. wikipedia.org This reaction provides a powerful alternative to palladium-catalyzed Buchwald-Hartwig amination for synthesizing aryl amines, amides, and other N-heterocycles. organic-chemistry.org

The CEL coupling of aryl boronic acid pinacol esters, however, can be challenging, particularly when using aryl amines as the nucleophile, often resulting in low yields. organic-chemistry.orgnih.gov Research has shown that the choice of solvent is critical for success. While alkyl amines couple effectively in solvents like acetonitrile (B52724) (MeCN), the coupling of aryl amines benefits significantly from the use of a mixed solvent system, such as MeCN/EtOH. organic-chemistry.orgnih.gov The reaction typically requires a stoichiometric amount of a copper(II) salt, like Cu(OAc)₂, as the pinacol by-product can inhibit catalyst turnover. organic-chemistry.org The use of molecular sieves can also be beneficial in reducing by-products from hydrolysis. organic-chemistry.org These optimized conditions allow for the effective amination of boronic acid pinacol esters, including, in principle, isoquinoline-8-boronic acid pinacol ester, with a wide variety of primary and secondary amines, expanding its utility in the synthesis of nitrogen-containing molecules. researchgate.net

Intermolecular C-N Bond Formation with Isoquinoline-8-boronic Acid Pinacol Ester

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical and materials chemistry. The Chan-Evans-Lam (CEL) reaction provides a powerful, copper-mediated method for creating these bonds, offering a cost-effective and air-tolerant alternative to palladium-based systems. organic-chemistry.org In this context, Isoquinoline-8-boronic acid pinacol ester serves as the aryl donor, coupling with a variety of nitrogen-containing nucleophiles, such as primary and secondary amines, amides, and azoles.

The reaction typically involves a copper(II) salt, often copper(II) acetate (B1210297), as the catalyst or stoichiometric promoter, a base, and an appropriate solvent. The isoquinoline moiety can be coupled with a diverse range of amines to produce 8-aminoisoquinoline (B1282671) derivatives, which are important intermediates for further functionalization. The reaction conditions are generally mild, making them compatible with a wide array of functional groups. researchgate.net The versatility of the boronic acid pinacol ester functionality allows it to be tolerated in various reaction conditions, serving as a branching point for subsequent diversification through other cross-coupling methods. researchgate.net

Overcoming Challenges with Aryl Amine Coupling

While the Chan-Evans-Lam reaction is robust, the use of aryl boronic acid pinacol esters as coupling partners, particularly with aryl amines, has historically presented significant challenges. organic-chemistry.orgnih.govresearchgate.net These reactions are often plagued by low yields and the formation of undesired byproducts, which complicates purification and limits synthetic utility. strath.ac.uk

Key research has identified the source of these issues and provided effective solutions. organic-chemistry.org The pinacol byproduct released during the reaction can inhibit catalyst turnover, necessitating the use of stoichiometric amounts of the copper promoter. organic-chemistry.org To address the low yields observed specifically with aryl amines, a critical breakthrough was the development of a mixed solvent system of acetonitrile (MeCN) and ethanol (B145695) (EtOH). organic-chemistry.orgnih.gov This solvent mixture was found to be highly effective for the C-N coupling of aryl boronic acid pinacol esters with aryl amines, while acetonitrile alone is sufficient for coupling with alkyl amines. organic-chemistry.org

Further optimizations include increasing the reaction concentration and adding molecular sieves. The molecular sieves help to minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields of the desired N-arylated products. organic-chemistry.org These optimized conditions have proven to be broadly applicable, tolerating various functional groups on both the boronic ester and the amine, with yields for many substrates exceeding 70%. organic-chemistry.org

Table 1: General Conditions for Chan-Evans-Lam Coupling of Aryl Boronic Acid Pinacol Esters This table illustrates the generalized improved conditions for the CEL reaction with aryl boronic acid pinacol esters based on published research.

| Amine Type | Solvent System | Key Additives | Typical Outcome |

| Aryl Amines | MeCN / EtOH | Molecular Sieves | Improved yields, reduced byproducts organic-chemistry.orgnih.gov |

| Alkyl Amines | MeCN | Molecular Sieves | Good to excellent yields organic-chemistry.org |

Petasis Multicomponent Reactions

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a powerful multicomponent transformation that combines a boronic acid, an amine, and a carbonyl compound in a single step to generate complex and highly functionalized amines. nih.govnih.gov This reaction is celebrated for its operational simplicity, mild conditions, and ability to construct molecular complexity rapidly. organic-chemistry.org

Utilization of Isoquinoline-8-boronic Acid Pinacol Ester as a Boronic Component

Isoquinoline-8-boronic acid pinacol ester is an excellent candidate for the boronic acid component in the Petasis reaction. nih.govorganic-chemistry.org In a typical setup, the isoquinoline-8-boronic acid pinacol ester would react with an amine and a carbonyl compound, such as glyoxylic acid or an aldehyde, to form α-amino acids or other substituted amines. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an iminium ion intermediate from the amine and carbonyl, which is then attacked by the nucleophilic isoquinoline group transferred from the boron atom. organic-chemistry.org A significant advantage of the Petasis reaction is that the final C-C bond-forming step is often irreversible, which drives the reaction to completion and results in high yields where other methods might fail. organic-chemistry.org This approach allows for the direct synthesis of unnatural α-amino acids bearing the isoquinoline scaffold, which are of significant interest in medicinal chemistry. organic-chemistry.orgorganic-chemistry.org

Scope and Limitations in Multicomponent Coupling Strategies

The Petasis reaction exhibits a broad substrate scope, tolerating a wide variety of amines and carbonyl components. nih.govwikipedia.org However, the reactivity of the boronic acid component is a key consideration. The reaction generally works well with electroneutral and electron-rich aryl- and vinylboronic acids. organic-chemistry.org

Limitations can arise with strongly electron-deficient boronic acids or electron-poor amines, which may fail to react or give low yields. nih.gov For instance, boronic acids bearing strong electron-withdrawing groups like a nitro group can be challenging substrates. nih.gov The isoquinoline nucleus is generally considered electron-deficient, which could influence its reactivity in this transformation. However, research has shown that activated quinolines and isoquinolines can participate in Petasis-type reactions, suggesting that with appropriate activation or optimized conditions, Isoquinoline-8-boronic acid pinacol ester can be a viable substrate. organic-chemistry.org The reaction is also sensitive to sterically demanding substrates, which may lead to lower reaction rates or yields. wikipedia.org

Table 2: Components of a General Petasis Reaction This table outlines the roles of the reactants in a Petasis reaction where Isoquinoline-8-boronic acid pinacol ester would be used.

| Component | Role | Example |

| Amine | Nucleophile/Iminium Precursor | Secondary amines, anilines, hydrazines organic-chemistry.org |

| Carbonyl | Electrophile/Iminium Precursor | Glyoxylic acid, formaldehyde, other aldehydes nih.gov |

| Boronic Acid/Ester | Organonucleophile Source | Isoquinoline-8-boronic acid pinacol ester |

Other Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Beyond C-N coupling and multicomponent reactions, the boronic ester functionality of Isoquinoline-8-boronic acid pinacol ester enables its participation in a host of other critical metal-catalyzed transformations.

The premier example is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms C-C bonds between organoboron compounds and organohalides or triflates. cuny.edu This reaction is one of the most powerful tools in modern organic synthesis for constructing biaryl and vinyl-aryl structures. Isoquinoline-8-boronic acid pinacol ester can be coupled with a vast array of aryl or vinyl halides to synthesize complex molecules, making it a valuable building block for drug discovery and materials science. cuny.edu

Furthermore, the versatility of boronic acids and their esters extends to other copper-promoted cross-coupling reactions for forming carbon-heteroatom bonds. researchgate.net This includes couplings with phenols (C-O), thiols (C-S), and other heteroatom nucleophiles. These reactions significantly expand the synthetic utility of Isoquinoline-8-boronic acid pinacol ester, allowing for the introduction of a wide range of functional groups at the 8-position of the isoquinoline ring system. While palladium remains dominant for C-C coupling, recent advances have also explored the use of more sustainable and cost-effective iron catalysts for certain C-C bond-forming reactions. exlibrisgroup.com

Strategic Applications in Complex Chemical Synthesis

Construction of Isoquinoline-Containing Biaryl and Heterobiaryl Systems

The primary application of isoquinoline-8-boronic acid pinacol (B44631) ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds. nih.gov This reaction facilitates the synthesis of biaryl and heterobiaryl structures, where the isoquinoline (B145761) core is connected to another aromatic or heteroaromatic ring. researchgate.net These biaryl motifs are central to many functional molecules.

The general mechanism involves the reaction of the organoboron compound (isoquinoline-8-boronic acid pinacol ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov The process is valued for its mild conditions and high tolerance for various functional groups. acs.org Research has led to the development of robust protocols for coupling aryl chlorides with stable pinacol boronic esters, which are often challenging substrates. acs.orgnih.gov

A notable application is the synthesis of isoquinoline-based biaryls designed as tubulin polymerization inhibitors. researchgate.net In this work, various isoquinoline building blocks were coupled with appropriately substituted phenylboronic esters to produce the target biaryl compounds. researchgate.net This approach allows for late-stage diversification, enabling the creation of a library of related compounds from a common isoquinoline scaffold. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Boronic Esters This interactive table outlines typical components and conditions for the Suzuki-Miyaura reaction involving boronic acid pinacol esters and aryl halides.

| Component | Example(s) | Purpose | Source(s) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, [PdCl₂(dppf)] | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. | nih.govresearchgate.net |

| Ligand | Ad₂PⁿBu (cBRIDP), FcPPh₂, XPhos | Stabilizes the palladium center and influences reactivity and selectivity. | acs.orgnih.gov |

| Base | K₃PO₄, KOAc, LiOᵗBu | Activates the boronic ester and participates in the transmetalation step. | organic-chemistry.orgacs.orgnih.gov |

| Solvent | Dioxane/H₂O, DMF, Toluene | Solubilizes reactants and influences reaction rate and temperature control. | acs.orgnih.govresearchgate.net |

| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction to proceed efficiently. | acs.orgnih.gov |

Incorporation into Natural Product Analogs and Their Synthetic Pathways (e.g., Isoquinoline Alkaloids)

The isoquinoline structural motif is a core component of over 2,500 known natural products, collectively referred to as isoquinoline alkaloids. rsc.org These compounds exhibit a vast range of biological activities, making them attractive targets for total synthesis and analog development. rsc.orgclockss.org Isoquinoline-8-boronic acid pinacol ester serves as a key starting material for accessing complex members of this family.

A significant example is its role in the synthesis of lamellarin-class alkaloids. In a documented synthetic pathway, a key intermediate containing a boronic acid ester group was synthesized to enable the total synthesis of lamellarins L, J, and G through a stepwise arylation strategy. rsc.org The ability to introduce the isoquinoline core regioselectively via Suzuki coupling is crucial for building these complex, multi-ring systems. rsc.org

Furthermore, the development of novel cross-coupling methods has expanded the toolbox for creating these structures. For instance, a nickel-catalyzed atroposelective Negishi cross-coupling reaction has been successfully applied to the synthesis of a naphthylisoquinoline alkaloid, demonstrating the continuing innovation in forming the pivotal biaryl bond central to these molecules. acs.org The isoquinoline-based biaryl scaffold has also been explored in the context of creating analogs of other complex natural products, such as podophyllotoxin. researchgate.net

Synthesis of Precursors for Highly Functionalized Organic Architectures

Beyond the initial biaryl construction, the products derived from isoquinoline-8-boronic acid pinacol ester are valuable precursors for more complex and highly functionalized molecules. The isoquinoline unit is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, making it a robust starting point for drug discovery. nih.gov

Research into tubulin inhibitors showcases this principle effectively. After an initial Suzuki coupling to create an isoquinoline-based biaryl, the resulting scaffold was designed for "facile late-stage structural diversification." researchgate.net This strategy allows chemists to introduce a variety of functional groups to fine-tune the molecule's properties. For example, soluble prodrugs were created by adding phosphate (B84403) groups to the biaryl products, enhancing their potential for in vivo applications. researchgate.net

Another synthetic pathway demonstrates the transformation of an intermediate derived from a boronic acid pinacol ester into a tricyclic enone, a highly functionalized and complex architecture, through an intramolecular aldol (B89426) condensation reaction. rsc.org These examples underscore how the initial coupling product is not an endpoint but rather a versatile platform for constructing sophisticated molecular designs.

Development of Chiral Catalysts and Ligands Derived from Isoquinoline-8-boronic Acid Pinacol Ester

Chiral ligands are essential for modern asymmetric catalysis, enabling the synthesis of single-enantiomer compounds, which is critical in the pharmaceutical industry. nih.govresearcher.life Biaryl scaffolds, which can be synthesized using isoquinoline-8-boronic acid pinacol ester, form the backbone of many successful classes of chiral ligands.

While direct examples of synthesizing chiral ligands starting from isoquinoline-8-boronic acid pinacol ester were not prominent in the reviewed literature, the potential is clear. The biaryl structures created via Suzuki coupling (Section 4.1) are analogous to the core structures of widely used ligands. The development of novel chiral ligands is an active area of research, with new classes of tunable and highly effective ligands being continuously developed for transition metal-catalyzed reactions. researcher.life

Related research has shown that isoquinoline moieties are key components in asymmetric synthesis. For instance, a method using a chiral diboron (B99234) reagent was developed for the highly diastereoselective and enantioselective reductive coupling of isoquinolines to produce chiral bisisoquinolines. acs.org This highlights the utility of the isoquinoline framework in creating stereochemically defined molecules, suggesting a strong potential for derivatives of isoquinoline-8-boronic acid pinacol ester to serve as precursors in this field.

Fundamental Reactivity and Mechanistic Investigations of the Boronic Ester Moiety

Comparative Reactivity Analysis: Isoquinoline-8-boronic Acid Pinacol (B44631) Ester vs. Corresponding Boronic Acid

The choice between a boronic acid and its pinacol ester derivative is often a critical decision in planning a synthetic route, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling. While both serve as effective partners, their reactivity profiles can differ significantly.

Boronic acids are generally considered the more reactive species in the catalytic cycle of the Suzuki-Miyaura reaction. nih.gov However, this higher reactivity is often coupled with lower stability, making them prone to degradation and challenging to purify. digitellinc.comacs.org Free aryl boronic acids can undergo spontaneous dehydration to form cyclic boroxine (B1236090) anhydrides, complicating accurate quantification and handling. acs.org

| Feature | Isoquinoline-8-boronic Acid | Isoquinoline-8-boronic acid pinacol ester |

|---|---|---|

| Reactivity in Coupling | Generally higher intrinsic reactivity. nih.gov | Can be slower due to sterics, but often leads to higher isolated yields. nih.govacs.org |

| Stability & Handling | Prone to dehydration (boroxine formation) and decomposition; difficult to purify. acs.org | Significantly more stable, longer shelf-life, easier to handle and purify. digitellinc.comacs.org |

| Purification | Chromatography can be challenging due to high polarity and potential for degradation on silica (B1680970) gel. acs.org | Generally more amenable to standard purification techniques like silica gel chromatography. acs.org |

| Reaction Initiation | Directly participates in the catalytic cycle. nih.gov | Often requires in situ hydrolysis to the boronic acid, though direct transmetalation is possible. nih.goved.ac.uk |

Studies on Competing Protodeboronation Pathways

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant competing side reaction that can lower the yield of desired products, especially in reactions requiring basic conditions like the Suzuki-Miyaura coupling. nih.goved.ac.uk This process is particularly relevant for electron-deficient heteroaryl boronic esters, such as the isoquinoline (B145761) derivative. nih.gov

Mechanistic studies have revealed that protodeboronation of boronic esters can proceed through multiple pathways:

Direct Protodeboronation: The boronic ester itself can undergo direct attack by a proton source, leading to the cleavage of the C-B bond. This pathway's rate is highly dependent on the specific ester and reaction conditions. ed.ac.uk

Radical Pathways: Under specific conditions, such as those involving photoredox catalysis, protodeboronation can occur via a radical mechanism. nih.govrsc.orgresearchgate.net This involves the formation of an ate complex, which is then oxidized to generate an aryl radical. This radical subsequently abstracts a hydrogen atom to yield the protodeboronated product. researchgate.net

The phenomenological stability of a boronic ester is a nuanced interplay of its resistance to both direct protodeboronation and hydrolysis. ed.ac.uk

| Pathway | Description | Key Intermediates |

|---|---|---|

| Direct Pathway | Cleavage of the C-B bond directly from the boronic ester. ed.ac.uk | Aryl boronic ester |

| Pre-hydrolytic Pathway | Initial hydrolysis to the boronic acid, followed by protodeboronation of the acid/boronate. ed.ac.uk | Aryl boronic acid, Aryl boronate anion |

| Radical Pathway | Catalyst-induced formation of an aryl radical, which then abstracts a hydrogen atom. nih.govresearchgate.net | Boron ate complex, Aryl radical |

Role of the Pinacol Ester Protecting Group in Stability and Chemical Behavior

The use of the pinacol group to form a boronate ester is a widely adopted strategy to overcome the inherent limitations of free boronic acids. digitellinc.comresearchgate.net This "protecting group" plays a multifaceted role in modulating the compound's stability and chemical properties.

Enhanced Stability: The primary role of the pinacol ester is to enhance stability. digitellinc.com By converting the polar, hydrophilic B(OH)₂ group into a more nonpolar, sterically encumbered cyclic ester, the compound is protected from undesirable reactions such as oxidation and the aforementioned protodeboronation. nih.govdigitellinc.com This leads to a significantly longer shelf-life.

Improved Handling and Purification: Free boronic acids are often highly polar, making them difficult to handle and purify by standard chromatographic methods. researchgate.net They tend to streak on silica gel and can be challenging to separate from polar impurities. acs.orgresearchgate.net The pinacol ester is less polar, typically crystalline, and behaves much more predictably during extraction and silica gel chromatography, facilitating isolation and purification. acs.orgresearchgate.net

Reversibility and Reactivity Control: The formation of the pinacol ester from pinacol and the boronic acid is a reversible process. researchgate.net While generally stable, the ester can be hydrolyzed back to the active boronic acid under the aqueous basic conditions of many cross-coupling reactions. This can be viewed as a "slow-release" mechanism, which can be beneficial in maintaining a low, steady concentration of the reactive boronic acid, potentially minimizing side reactions like homocoupling. ed.ac.uk However, this same reversibility can be a drawback, as premature hydrolysis during workup or chromatography can lead to product loss. researchgate.net

Pathways for Functional Group Interconversion (e.g., Oxidative Hydroxylation to Phenols)

The carbon-boron bond in Isoquinoline-8-boronic acid pinacol ester is a versatile synthetic handle that can be converted into various other functional groups. One of the most common and useful transformations is the oxidative hydroxylation to yield the corresponding phenol (B47542), in this case, 8-hydroxyisoquinoline.

A mild and efficient method for this transformation involves the use of N-oxides at room temperature. nih.gov This reaction is often rapid, proceeding to completion within minutes, and is tolerant of a wide variety of functional groups. The proposed mechanism involves the nucleophilic attack of the N-oxide oxygen onto the Lewis acidic boron atom of the boronic acid (or the ester). nih.gov This is followed by a migratory insertion, where the isoquinoline aryl group shifts from the boron to the oxygen atom, forming a new boronate ester intermediate. The departure of the rest of the N-oxide provides the driving force for the N-O bond cleavage. Subsequent hydrolysis of the resulting borate (B1201080) ester liberates the final phenol product. nih.gov

Another common method for this oxidation involves reactive oxygen species like hydrogen peroxide, typically under basic conditions. nih.gov The mechanism is thought to involve the formation of a hydroperoxide-boronate complex, followed by the rate-limiting 1,2-migration of the aryl group from boron to the oxygen atom, which ultimately leads to the phenol after hydrolysis. nih.gov

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| Aryl Boronate Ester (e.g., Isoquinoline-8-boronic acid pinacol ester) | N-Oxide (e.g., Pyridine (B92270) N-oxide) | Aryl Phenol (e.g., 8-Hydroxyisoquinoline) | DCM, Room Temperature nih.gov |

| Aryl Boronic Acid/Ester | Hydrogen Peroxide (H₂O₂) | Aryl Phenol | Aqueous base (e.g., NaOH) nih.gov |

Future Research Directions and Broader Academic Impact

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and functionalization of isoquinoline (B145761) boronic esters heavily rely on transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling and C-H borylation. While significant progress has been made, future research is directed towards the development of more efficient, selective, and robust catalytic systems.

A primary objective is to overcome the inherent challenges associated with the coupling of heteroaromatic compounds. Researchers are exploring novel ligand designs and catalyst compositions to improve reaction kinetics and yields, particularly for traditionally difficult couplings. For instance, the development of palladium catalysts with advanced phosphine (B1218219) ligands has shown promise in enhancing the efficiency of cascade reactions involving boronic esters. nih.gov Similarly, the use of bimetallic relay catalysis, employing metals like Rh(III) and Ag(I), has opened new pathways for the C-H functionalization and construction of complex isoquinoline scaffolds. nih.gov

Another significant avenue is the development of catalysts that offer greater regioselectivity in the C-H borylation of the isoquinoline core. Iridium-based catalysts are currently the most effective for this transformation, but ongoing research aims to discover more cost-effective and environmentally benign alternatives. researchgate.net The immobilization of these catalysts on solid supports is also a key area of interest, as it facilitates catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.netinovatus.es

Future work will likely focus on:

Ligand-Directed Catalysis: Designing ligands that can precisely control the regioselectivity of C-H functionalization on the isoquinoline ring.

First-Row Transition Metal Catalysis: Investigating the use of abundant and less toxic metals like nickel, copper, and cobalt as alternatives to precious metals like palladium and iridium. rsc.org

Photoredox Catalysis: Harnessing light energy to drive challenging cross-coupling reactions under mild conditions, potentially offering new reaction pathways and selectivities.

Internal and External Catalysis: Investigating how proximal functional groups and additives can accelerate bond exchange rates in boronic ester reactions, offering new strategies to tune reactivity. nih.govnih.gov

| Catalyst System | Reaction Type | Key Advantages | Research Focus |

| Palladium/Advanced Phosphine Ligands | Suzuki-Miyaura Coupling, Cascade Reactions | High efficiency, broad substrate scope | Development of ligands for challenging heteroaryl couplings nih.gov |

| Rhodium(III)/Silver(I) | C-H Functionalization, Annulation | Access to complex isoquinoline derivatives | Bimetallic relay strategies for novel bond formations nih.gov |

| Iridium Complexes | C-H Borylation | High regioselectivity for direct borylation | Development of heterogeneous and reusable catalysts researchgate.net |

| Nickel/Copper/Cobalt Complexes | Cross-Coupling Reactions | Cost-effective, reduced environmental impact | Replacement for precious metal catalysts rsc.org |

High-Throughput Screening and Combinatorial Chemistry in Boronic Ester Research

The vast chemical space accessible from the isoquinoline-8-boronic acid pinacol (B44631) ester scaffold makes it an ideal candidate for high-throughput screening (HTS) and combinatorial chemistry approaches. These technologies are pivotal in accelerating the discovery of new bioactive molecules and functional materials.

Automated synthesis platforms are being developed to rapidly generate large libraries of isoquinoline derivatives. rsc.orgchemrxiv.org These systems can perform iterative cross-coupling reactions, allowing for the modular assembly of diverse molecular structures from a set of building blocks. chemrxiv.org For example, an automated synthesizer can facilitate repeated deprotection, coupling, and purification steps, enabling the construction of complex small molecules in a fraction of the time required for manual synthesis. chemrxiv.org

Dynamic combinatorial chemistry (DCC) is another powerful tool being applied to boronic ester research. nih.gov By leveraging the reversible formation of boronate esters, DCC allows for the generation of a dynamic library of compounds in the presence of a biological target. The target can then selectively bind to and amplify the most potent inhibitor from the mixture. This approach has been successfully used to identify potent inhibitors of enzymes like prolyl hydroxylases. nih.gov

Future research in this area will likely involve:

Integration of Automation and AI: Combining robotic synthesis with artificial intelligence to predict reaction outcomes and design more effective compound libraries.

Miniaturization and Flow Chemistry: Utilizing microfluidic and flow-chemistry setups for the rapid and safe synthesis of boronic ester libraries, especially when using hazardous reagents. rsc.org

Fragment-Based Drug Discovery (FBDD): Using isoquinoline-8-boronic acid pinacol ester as a core fragment to build libraries for FBDD campaigns, enabling the exploration of three-dimensional chemical space. acs.org

DNA-Encoded Libraries: Attaching the isoquinoline scaffold to DNA tags to create vast libraries for affinity-based screening against a wide range of biological targets.

| Technique | Application in Boronic Ester Research | Key Advantages | Future Direction |

| Automated Synthesis | Rapid generation of compound libraries | Increased speed and efficiency, reduced manual error rsc.orgchemrxiv.org | AI-driven library design |

| Dynamic Combinatorial Chemistry (DCC) | Discovery of enzyme inhibitors | Target-driven synthesis and amplification of potent binders nih.gov | Application to a broader range of biological targets |

| Flow Chemistry | Safe and efficient library synthesis | Enhanced safety, precise reaction control, scalability rsc.org | Integration with in-line analysis and purification |

| Fragment-Based Drug Discovery (FBDD) | Elaboration of fragments in 3D | Efficient exploration of chemical space around a core scaffold acs.org | Development of novel 3D building blocks |

Advanced Materials Science Applications of Isoquinoline-Boron Architectures

The unique electronic and structural properties of the isoquinoline nucleus, combined with the versatile reactivity of the boronic ester group, make this chemical architecture highly attractive for materials science. Research is increasingly focused on harnessing these properties to create novel functional materials.

One of the most promising areas is the development of optoelectronic materials . Boron-containing compounds, including those with isoquinoline moieties, are being investigated for their potential use in organic light-emitting diodes (OLEDs). chemrxiv.orgmdpi.com The boron atom can participate in the π-conjugated system, influencing the electronic properties and enhancing charge transport. chemrxiv.org The fusion of isoquinoline with other heterocyclic systems can lead to materials with tunable fluorescence and phosphorescence, making them suitable for a range of display and lighting applications. oktubli.comresearchgate.net For example, boroisoquinolines have been synthesized and shown to possess interesting photophysical properties. researchgate.net

Another significant application lies in the creation of self-healing polymers and vitrimers . Boronic esters can form dynamic covalent bonds with diols, which are reversible. mdpi.comrsc.org This dynamic nature allows materials to be reprocessed and can impart self-healing properties. rsc.orgresearchgate.net Incorporating the rigid and planar isoquinoline structure into such polymer networks could lead to materials with enhanced thermal stability and specific mechanical properties. The reversible nature of the boronic ester linkage allows the material to adapt and reform, merging the properties of thermoplastics and thermosets. mdpi.com

Future research directions in materials science include:

Boron-Doped Nanomaterials: Exploring the effects of incorporating isoquinoline-boron units into graphene-like structures and other nanomaterials to tune their electronic and optical properties. nih.gov

Chemosensors: Designing materials where the interaction of an analyte with the isoquinoline-boron center leads to a detectable change in fluorescence or color, enabling applications in environmental monitoring and medical diagnostics. rsc.org

Metal-Organic Frameworks (MOFs): Using isoquinoline-boronic acid derivatives as organic linkers to construct porous MOFs for gas storage, separation, and catalysis. amerigoscientific.com

Dynamic Covalent Cages: Synthesizing robust, cage-like molecules using boronate ester linkages for applications in molecular recognition and encapsulation. acs.org

| Application Area | Role of Isoquinoline-Boron Architecture | Key Properties | Future Research |

| Optoelectronics (OLEDs) | Emitter or host material | Tunable photoluminescence, enhanced charge transport chemrxiv.orgoktubli.com | Design of new boron-based chromophores |

| Self-Healing Polymers | Dynamic cross-linking agent | Reversible covalent bonding, thermal stability mdpi.comrsc.org | Development of vitrimers with tailored properties |

| Chemosensors | Signal-transducing element | Stimuli-responsive fluorescence/color change rsc.org | Sensors for specific biomolecules and environmental pollutants |

| Metal-Organic Frameworks (MOFs) | Organic linker | Porosity, catalytic activity amerigoscientific.com | MOFs with novel topologies and functions |

Sustainable Synthesis and Green Chemistry Principles in Isoquinoline-8-boronic Acid Pinacol Ester Chemistry

In line with the growing emphasis on environmental responsibility in the chemical sciences, a major focus of future research will be the development of sustainable and green synthetic methods for isoquinoline-8-boronic acid pinacol ester and its derivatives. rsc.org This involves minimizing waste, reducing energy consumption, and using less hazardous materials. inovatus.esresearchgate.net

A key area of development is the use of environmentally benign solvents . Traditional cross-coupling reactions often employ volatile and toxic organic solvents. Research is actively exploring the use of water, bio-based solvents (like 2-MeTHF, cyclopentyl methyl ether), or even solvent-free conditions. inovatus.esacs.orgrsc.org The use of surfactants in aqueous media can create micelles that act as "nanoreactors," facilitating the reaction between water-insoluble substrates. rsc.org

Improving the atom economy and energy efficiency of synthetic routes is another critical goal. This includes developing catalyst-free reactions or processes that can proceed under milder conditions, such as room temperature. Domino or cascade reactions, where multiple bond-forming events occur in a single pot, are highly desirable as they reduce the number of purification steps and minimize solvent usage. nih.gov

Future efforts in green chemistry will concentrate on:

Catalyst Recycling: Further development of heterogeneous catalysts or recyclable homogeneous catalysts to reduce the consumption of precious metals. inovatus.esacs.org

Alternative Energy Sources: Utilizing microwave irradiation or mechanochemistry (ball milling) to accelerate reactions and reduce the need for high temperatures and solvents.

Bio-derived Starting Materials: Exploring pathways to synthesize the isoquinoline core from renewable feedstocks.

Process Intensification: Adopting continuous flow processes that offer better control over reaction parameters, improve safety, and reduce waste compared to traditional batch processing. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoquinoline-8-boronic acid pinacol ester, and how are intermediates characterized?

- Methodology: Utilize palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides and organoboron reagents . For intermediates, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry (MS) for structural confirmation. Validate purity via high-performance liquid chromatography (HPLC) with UV detection at 290 nm .

- Experimental design: Optimize reaction conditions (catalyst loading, solvent, temperature) using design of experiments (DoE) principles. Include control reactions with known boronic esters for comparison .

Q. How does the solubility profile of Isoquinoline-8-boronic acid pinacol ester compare to its parent boronic acid in organic solvents?

- Methodology: Use dynamic solubility measurement methods in solvents like chloroform, acetone, and hydrocarbons. Compare with phenylboronic acid pinacol ester data, which shows higher solubility in chloroform (logP ~2.5) and lower in hydrocarbons .

- Data correlation: Apply Redlich–Kister or Wilson equations to model solubility behavior, accounting for ester-specific hydrogen-bonding interactions .

Q. What stability challenges arise during storage and handling of this compound under ambient conditions?

- Methodology: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor boronic ester hydrolysis via UV-vis spectroscopy at 405 nm, as seen in analogous pinacol esters reacting with H₂O₂ .

- Mitigation: Store under inert atmosphere with molecular sieves; avoid protic solvents .

Q. How is this compound utilized in cross-coupling reactions, and what are its limitations?

- Methodology: Test coupling efficiency with diverse aryl/heteroaryl halides under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, THF/H₂O). Limitations may include steric hindrance at the 8-position, reducing reactivity with bulky substrates .

- Characterization: Isolate biaryl products via column chromatography and confirm regioselectivity via X-ray crystallography .

Q. What spectroscopic techniques are critical for verifying the identity of this compound?

- Methodology: Use ¹¹B NMR to confirm boronic ester formation (δ ~30 ppm for pinacol esters). Cross-validate with IR spectroscopy (B-O stretching at 1350–1400 cm⁻¹) and elemental analysis (C, H, N) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational studies?

- Methodology: Perform stopped-flow UV-vis kinetics to measure oxidative ester hydrolysis rates with H₂O₂. Compare with density functional theory (DFT) calculations to identify transition states and rate-determining steps .

- Data interpretation: Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) for hydrolysis pathways .

Q. What strategies optimize catalytic efficiency in sterically demanding cross-coupling reactions?

- Methodology: Screen bulky phosphine ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover. Apply multivariate analysis (e.g., partial least squares regression) to correlate ligand properties with reaction yields .

- Experimental design: Include Hammett studies to assess electronic effects of substituents on the isoquinoline ring .

Q. How do solvent polarity and additives influence the stability of this boronic ester during catalysis?

- Methodology: Monitor ester integrity via in-situ ¹¹B NMR in polar aprotic (DMF) vs. nonpolar (toluene) solvents. Test additives (e.g., K₃PO₄) for their impact on hydrolysis rates .

- Data analysis: Use principal component analysis (PCA) to cluster solvents by destabilizing effects .

Q. How can contradictory data on catalytic performance be resolved in cross-coupling studies?

- Methodology: Replicate conflicting experiments under strictly controlled conditions (e.g., O₂-free environment, anhydrous reagents). Validate reproducibility via interlaboratory studies .

- Critical analysis: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether discrepancies arise from methodological flaws or novel reactivity .

Q. What novel applications exist beyond traditional cross-coupling, such as in photoredox catalysis or bioconjugation?

- Methodology: Explore visible-light-mediated reactions with Ru/Ir photocatalysts. Test chemoselective bioconjugation to proteins via boronate ester formation at physiological pH .

- Experimental design: Use quartz cuvette reactors for photochemical studies and MALDI-TOF MS for bioconjugate analysis .

Data Presentation Guidelines

- Tables : Include solvent polarity indices, reaction yields, and kinetic constants. Use Wilson/NRTL parameters for solubility correlations .

- Figures : Provide annotated NMR spectra, kinetic traces, and catalyst turnover frequency (TOF) plots. Ensure high-resolution images (≥300 dpi) for crystallography data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.